molecular formula C6H6BrNO B090738 3-Bromo-2-hydroxy-5-methylpyridine CAS No. 17282-02-9

3-Bromo-2-hydroxy-5-methylpyridine

Cat. No.: B090738
CAS No.: 17282-02-9
M. Wt: 188.02 g/mol
InChI Key: KHBRMXVUQOVORD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-hydroxy-5-methylpyridine: is a halogenated heterocyclic compound with the molecular formula C6H6BrNO and a molecular weight of 188.02 g/mol It is a derivative of pyridine, characterized by the presence of a bromine atom at the 3-position, a hydroxyl group at the 2-position, and a methyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-hydroxy-5-methylpyridine typically involves the bromination of 2-hydroxy-5-methylpyridine. One common method is the reaction of 2-hydroxy-5-methylpyridine with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions . Another approach involves the use of N-bromosuccinimide (NBS) as the brominating agent in an organic solvent like dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as described above. The choice of brominating agent and solvent can vary based on factors such as cost, availability, and environmental considerations.

Scientific Research Applications

Chemistry: 3-Bromo-2-hydroxy-5-methylpyridine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals . It serves as a building block for the construction of more complex molecules.

Biology: In biological research, this compound is used to study the effects of halogenated pyridines on biological systems. It can be used as a probe to investigate enzyme interactions and metabolic pathways .

Medicine: Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and other materials to impart specific properties .

Comparison with Similar Compounds

Properties

IUPAC Name

3-bromo-5-methyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO/c1-4-2-5(7)6(9)8-3-4/h2-3H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHBRMXVUQOVORD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=O)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00395569
Record name 3-Bromo-2-hydroxy-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17282-02-9
Record name 3-Bromo-2-hydroxy-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-2-hydroxy-5-methylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

5-Methyl-2(1H)-pyridinone (50 g, 0.46 mol) was suspended in dichloromethane (500 mL). N-bromosuccinimide (82 g, 0.46 mol) was added in portions with cooling. Addition was finished after 15 min; the mixture was stirred for 1 h at room temperature and afterwards partitioned between dichloromethane and water. Organic phases were pooled, dried with Na2SO4 and the solvent was evaporated. The residue was purified by crystallization from ethyl acetate to yield 55 g of the title compound as a light yellow solid, mp 156-161° C.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
82 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.